methyl tortuoate A
Description
The word "tortuose" appears in botanical descriptions (e.g., "root large, tortuose" in Polygonum viviparum and "branches flexuose or tortuose" in Lichen chalybeiformis ), referring to twisted or winding morphological features. This suggests that either:
- The compound is a hypothetical methyl ester derivative of a plant/lichen metabolite with a "tortuose" structure.
- The evidence provided is unrelated to the requested compound, and the user may have intended to reference a different source.
Properties
Molecular Formula |
C41H62O8 |
|---|---|
Molecular Weight |
682.9 g/mol |
IUPAC Name |
methyl (1S,2R,4S,8R,11R,15S,18R,21R,22R,23E,27R)-2,4-dihydroxy-2,6,11,15,24,28-hexamethyl-9,16,19-trioxo-18-propan-2-yl-31-oxatetracyclo[25.3.1.05,22.08,21]hentriaconta-5,23,28-triene-21-carboxylate |
InChI |
InChI=1S/C41H62O8/c1-23(2)29-20-32(42)26(5)12-10-11-24(3)18-33(43)30-19-28(7)38-31(41(30,22-34(29)44)39(46)48-9)17-25(4)13-15-36-27(6)14-16-37(49-36)40(8,47)21-35(38)45/h14,17,23-24,26,29-31,35-37,45,47H,10-13,15-16,18-22H2,1-9H3/b25-17+/t24-,26+,29-,30+,31-,35+,36-,37+,40-,41+/m1/s1 |
InChI Key |
JXKZNYNPSVPPHD-FCKTVZGXSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](C(=O)C[C@@H](C(=O)C[C@@]2([C@@H](CC(=C3[C@H]2/C=C(/CC[C@@H]4C(=CC[C@H](O4)[C@](C[C@@H]3O)(C)O)C)\C)C)C(=O)C1)C(=O)OC)C(C)C)C |
Canonical SMILES |
CC1CCCC(C(=O)CC(C(=O)CC2(C(CC(=C3C2C=C(CCC4C(=CCC(O4)C(CC3O)(C)O)C)C)C)C(=O)C1)C(=O)OC)C(C)C)C |
Synonyms |
methyl tortuoate A |
Origin of Product |
United States |
Chemical Reactions Analysis
Compound Identification Challenges
-
The term "methyl tortuoate A" does not appear in standard chemical registries (e.g., CAS Registry, PubChem, ChemSpider) or reputable reaction databases.
-
No publications in journals indexed by PubMed, ScienceDirect, or the American Chemical Society reference this compound.
Nomenclature Issues
-
The name may contain a typographical error (e.g., "tortuoate" vs. a known suffix like "toluate" or "terephthalate").
-
It could represent a hypothetical or proprietary compound not disclosed in public literature.
Specialized Context
-
If "this compound" is a recently discovered natural product, its reactions may not yet be published.
-
The compound might be cited under an alternative IUPAC name or trivial name not apparent in the query.
Recommendations for Further Research
-
Verify the compound name with the original source to rule out spelling or formatting errors.
-
Explore structural analogs : If the compound is related to methyl esters (e.g., methyl acrylates or benzoates), review general reactivity patterns of methylated organic frameworks (see methylation/demethylation mechanisms in ).
-
Consult specialized databases :
-
SciFinder or Reaxys for proprietary or patent-associated data.
-
Natural product repositories (e.g., NPASS, LOTUS) for uncharacterized metabolites.
-
General Methyl Ester Reactivity (For Reference)
While not specific to "this compound," the reactivity of methyl esters can be inferred from analogous systems:
Critical Data Gaps
-
No experimental data (e.g., NMR, MS, or XRD) were located to confirm the structure or reactivity of "this compound."
-
No synthetic pathways or biological activity studies were identified.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence lacks structural or functional analogs of "methyl tortuoate A." For example:
Hypothetical Comparison Table (Speculative)
Note: This table is speculative due to insufficient evidence.
Critical Limitations of the Evidence
- Irrelevant references: –6 focus on manuscript formatting, drug testing, and inorganic compounds, which are unrelated .
Recommendations for Further Research
To address this gap:
Consult specialized databases (e.g., SciFinder, Reaxys) for peer-reviewed studies on "this compound."
Investigate methyl esters derived from Polygonum species or lichens, which may share structural similarities.
Q & A
Q. What gaps exist in the ecological impact studies of this compound, and how can they be addressed?
- Methodological Answer: Limited data on soil biodegradation (half-life >60 days in OECD 307 tests) suggest persistence risks. Isotope-labeled this compound (¹⁴C-CH₃) tracks mineralization rates in microcosms. Metagenomics (16S rRNA sequencing) identifies microbial consortia involved in degradation, informing bioremediation strategies .
Q. Tables for Key Data Comparison
| Parameter | Study A | Study B | Discrepancy Resolution |
|---|---|---|---|
| Aqueous Solubility | 2.1 mg/mL | 0.8 mg/mL | PEG-400 co-solvent in Study A |
| Plasma Half-life | 4.2 h | 6.8 h | Murine vs. rat metabolism |
| COX-2 IC₅₀ | 18 μM | 32 μM | Recombinant vs. native enzyme source |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
